



Revolutionizing Vitamin K1 Analysis: A High-Throughput Assay for Phylloquinone Measurement

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Compound of Interest		
Compound Name:	Phylloquinone	
Cat. No.:	B079835	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phylloquinone (Vitamin K1) is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] Accurate and efficient quantification of **phylloquinone** in biological matrices is critical for nutritional assessment, diagnosing deficiencies, and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development. Traditional methods for **phylloquinone** analysis can be labor-intensive and time-consuming. This application note describes a robust, high-throughput assay for the sensitive and specific measurement of **phylloquinone** in human plasma or serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol detailed herein is optimized for rapid sample processing and analysis, making it ideal for large-scale clinical and preclinical studies.

Principle of the Method

This method utilizes a simplified protein precipitation and solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation using a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[1] Quantification is achieved



by isotope dilution using a stable isotope-labeled internal standard (**Phylloquinone**-d7), which corrects for matrix effects and variations in extraction recovery and instrument response.[1]

Key Features

- High-Throughput: Simplified sample preparation and a short chromatographic run time allow for the analysis of a large number of samples per day.
- High Sensitivity and Specificity: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and specificity for accurate quantification of low endogenous levels of phylloquinone.[2]
- Robustness: The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[1]
- Versatility: The method is applicable to both human plasma and serum samples.

Data Presentation Method Validation Summary

The assay has been validated according to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[3][4][5][6] The key performance characteristics are summarized in the table below.



Validation Parameter	Result	Acceptance Criteria (ICH M10)
Linearity (r²)	> 0.99	r² ≥ 0.98
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	Signal-to-noise ratio ≥ 5
Intra-assay Precision (%CV)	< 10%	≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (%CV)	< 12%	≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)	Within ± 10%	Within ± 15% (± 20% at LLOQ)
Recovery	> 90%	Consistent, precise, and reproducible
Matrix Effect	Minimal	IS-normalized matrix factor CV ≤ 15%
Stability (Freeze-Thaw, Short- Term, Long-Term)	Stable	% Nominal Concentration within ± 15%

LC-MS/MS Parameters



Parameter	Setting	
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system	
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μm)[1]	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Methanol with 0.1% Formic Acid	
Gradient	Optimized for separation of phylloquinone and internal standard	
Flow Rate	0.4 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μL	
MS System	Triple Quadrupole Mass Spectrometer	
Ion Source	Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[1]	
MRM Transitions		
Phylloquinone (K1)	Precursor Ion (m/z): 451.4 -> Product Ion (m/z): 187.1	
Phylloquinone-d7 (IS)	Precursor Ion (m/z): 458.4 -> Product Ion (m/z): 194.1	
Collision Energy	Optimized for each transition	

Experimental Protocols Materials and Reagents

- Phylloquinone (Vitamin K1) certified reference standard
- Phylloquinone-d7 (Internal Standard, IS)



- · LC-MS grade methanol, acetonitrile, isopropanol, and water
- Formic acid (LC-MS grade)
- Human plasma/serum (drug-free, can be stripped of endogenous Vitamin K by UV light exposure)[7]
- Polypropylene microcentrifuge tubes (1.5 mL)
- Solid-Phase Extraction (SPE) cartridges (e.g., silica-based, 100 mg)
- SPE vacuum manifold
- Nitrogen evaporator
- Autosampler vials with inserts

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of phylloquinone and phylloquinone-d7 in ethanol. Store at -20°C.
- Working Standard Solutions: Prepare serial dilutions of the **phylloquinone** stock solution in methanol to create a series of working standard solutions for constructing the calibration curve.
- Internal Standard Working Solution (100 ng/mL): Dilute the phylloquinone-d7 stock solution with methanol.

Sample Preparation Protocol

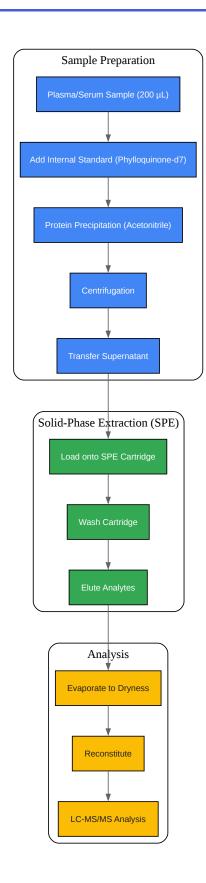
- Aliquoting: To a 1.5 mL polypropylene tube, add 200 μL of plasma or serum sample, calibration standard, or quality control (QC) sample.
- Internal Standard Addition: Add 20 μL of the 100 ng/mL **phylloquinone**-d7 internal standard working solution to each tube (except for blank matrix samples). Vortex briefly.



- Protein Precipitation: Add 400 μL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.[1]
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
- Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Loading: Load the supernatant onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
 - Elution: Elute the phylloquinone and internal standard with 1 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the initial mobile phase (e.g., 80:20 Mobile Phase A:Mobile Phase B). Vortex to ensure complete dissolution.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

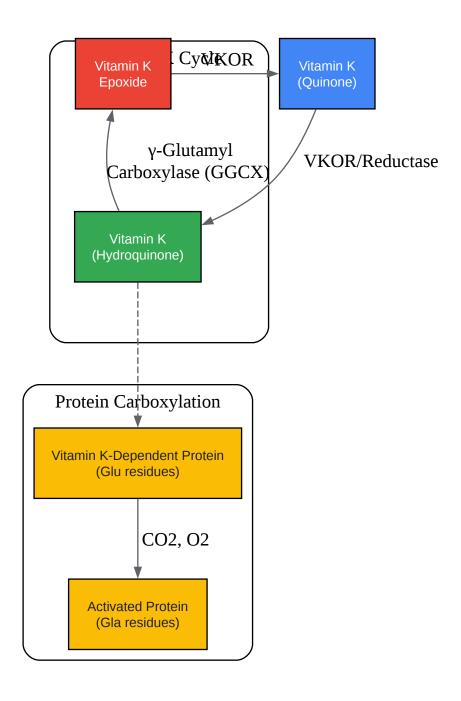




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Experimental Workflow for Phylloquinone Measurement





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Vitamin K Cycle and Protein Carboxylation Pathway

Analytical Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application.[8][9] The validation should be conducted in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[1][3][5][6][10][11][12]



Key Validation Parameters

- Selectivity and Specificity: Assessed by analyzing blank matrix from at least six different sources to ensure no significant interference at the retention time of phylloquinone and the internal standard.
- Calibration Curve and Linearity: A calibration curve should be prepared in the same biological matrix as the samples. A typical range is 0.1 to 50 ng/mL. The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted linear regression.
- Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
- Recovery: The extraction recovery of phylloquinone is determined by comparing the peak
 areas of the analyte from extracted samples with those from post-extraction spiked samples
 at three concentration levels.
- Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked matrix from different sources to the peak response of the analyte in a neat solution.
 The IS-normalized matrix factor is calculated to assess the variability.
- Stability: The stability of **phylloquinone** in the biological matrix should be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term storage stability at -80°C.

Conclusion

The described high-throughput LC-MS/MS assay provides a sensitive, specific, and reliable method for the quantification of **phylloquinone** in human plasma and serum.[1] The simplified sample preparation protocol and rapid analysis time make this method well-suited for large-scale clinical trials and research studies where a high volume of samples needs to be analyzed efficiently and accurately. Proper validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality data for drug development and clinical research.



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